N-Butyl-N-(4-ethylphenyl)urea
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Overview
Description
N-Butyl-N-(4-ethylphenyl)urea is a derivative of urea, a compound known for its diverse chemical and biological properties. This specific derivative features a butyl group and a 4-ethylphenyl group attached to the nitrogen atoms of the urea molecule. Urea derivatives are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-ethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 4-ethylphenyl isocyanate. This reaction can be carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired urea derivative in good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene as a reagent to generate the isocyanate intermediate from the corresponding amine. This method, while efficient, poses environmental and safety concerns due to the toxicity of phosgene . Alternative methods using less hazardous reagents, such as potassium isocyanate in water, have been developed to address these issues .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea derivative back to its amine precursors.
Substitution: The urea derivative can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the original amines .
Scientific Research Applications
N-Butyl-N-(4-ethylphenyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of urea .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(4-methylphenyl)urea
- N-Butyl-N-(4-chlorophenyl)urea
- N-Butyl-N-(4-nitrophenyl)urea
Uniqueness
N-Butyl-N-(4-ethylphenyl)urea is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
500873-37-0 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-butyl-1-(4-ethylphenyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16) |
InChI Key |
GTHCTCPLNINXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)CC)C(=O)N |
Origin of Product |
United States |
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